5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
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Description
5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16ClN5O and its molecular weight is 365.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a 1,2,4-triazole moiety , which is known to interact with a variety of biological targets.
Mode of Action
Compounds containing a1,2,4-triazole moiety are known to interact with their targets through various mechanisms, including inhibition of enzyme activity, modulation of receptor function, and disruption of cell membrane integrity .
Biochemical Pathways
Without specific target information, it’s challenging to outline the exact biochemical pathways affected by this compound. Given the presence of the1,2,4-triazole moiety, it’s plausible that the compound could affect a variety of biochemical pathways depending on its specific targets .
Biochemical Analysis
Biochemical Properties
It is known that oxadiazole derivatives have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .
Cellular Effects
It is known that oxadiazole derivatives have been tested on different cell lines of various types of cancer . They have shown different mechanisms of action by targeting various enzymes and proteins that contribute to cancer cell proliferation .
Molecular Mechanism
The molecular mechanism of action of 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is not well-established. Oxadiazole derivatives have been shown to exert their effects through a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases .
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-11-4-5-14(10-12(11)2)17-22-19(26-24-17)18-21-13(3)25(23-18)16-8-6-15(20)7-9-16/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGPKSAJLBDROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=N3)C)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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